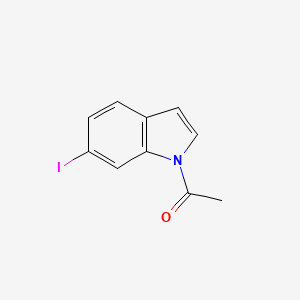

1-Acetyl-6-iodoindole

Description

Historical Context and Significance of the Indole (B1671886) Nucleus in Chemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, holds a storied position in the annals of chemistry. clockss.orgjetir.orgresearchgate.net Its history is intrinsically linked to the study of the dye indigo, from which the name "indole" is derived as a portmanteau of "indigo" and "oleum". clockss.orgresearchgate.netevitachem.com In 1866, the German chemist Adolf von Baeyer first accomplished the synthesis of indole by reducing oxindole (B195798) with zinc dust, a pivotal moment that opened the door to understanding its structure, which he proposed in 1869. clockss.orgchemimpex.comlookchem.com

The significance of the indole scaffold extends far beyond its historical origins in dye chemistry. It is one of the most pervasive heterocyclic motifs in nature. rsc.org The indole core is the structural foundation for the essential amino acid tryptophan, which in turn is a biosynthetic precursor to a vast array of biologically vital molecules. clockss.orgchemicalbook.com These include the neurotransmitter serotonin (B10506) and the hormone melatonin. clockss.org The indole framework is also central to a multitude of natural products, pharmaceuticals, and agrochemicals. chemicalbook.com Its derivatives have found applications as anticancer, anti-inflammatory, and antihypertensive agents, cementing the indole nucleus as a "privileged scaffold" in medicinal chemistry and a subject of enduring research interest. evitachem.comlookchem.com

Overview of Functionalization Strategies for Indole Derivatives

The rich chemistry of the indole ring is dominated by its π-excessive nature, which makes it highly susceptible to electrophilic substitution. chemimpex.com The functionalization of the indole scaffold is a cornerstone of synthetic organic chemistry, providing access to a diverse array of complex molecules. Strategies for its modification are numerous and have evolved significantly over time.

Key Functionalization Strategies:

Electrophilic Substitution: This is the most fundamental reaction of indoles. The C3 position of the pyrrole ring is the most reactive site, being approximately 10¹³ times more reactive than a position on a benzene ring. clockss.orgchemimpex.com Classic reactions like Vilsmeier-Haack formylation, Mannich reactions, and nitration typically occur at this position. clockss.orgjetir.org If the C3 position is blocked, electrophilic attack can occur at the C2 position. Functionalization of the benzene ring via electrophilic substitution is generally more difficult due to the higher reactivity of the pyrrole moiety, but can be achieved under specific conditions, such as exhaustive protonation of C3, which directs attack to the C5 position. clockss.org

N-Substitution and Protection: The indole nitrogen can be readily substituted or protected. N-acylation, for instance, not only protects the nitrogen but also alters the reactivity of the ring. The resulting N-acetyl group can serve as a directing group, influencing the regioselectivity of subsequent reactions. chemimpex.com

C-H Functionalization: Modern synthetic methods have increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. While C2 and C3 C-H bonds are more readily functionalized due to the inherent reactivity of the pyrrole ring, significant progress has been made in the challenging site-selective functionalization of the less reactive C4, C5, C6, and C7 positions on the benzene core. These advanced methods often employ transition-metal catalysts (e.g., palladium, rhodium, copper) in conjunction with directing groups attached to the indole nitrogen to achieve high regioselectivity.

Lithiation: In the absence of the acidic N-H proton (typically achieved through N-protection), the indole ring can be metallated, most commonly at the C2 position. chemimpex.com These lithiated intermediates are powerful nucleophiles that can react with a wide range of electrophiles to introduce substituents at the C2 position. chemimpex.com

These strategies, often used in combination, provide chemists with a powerful toolkit to selectively modify the indole scaffold, enabling the synthesis of complex targets for various applications in medicine and materials science.

Interactive Table: Major Functionalization Reactions of Indole

| Reaction Type | Primary Position | Reagents/Conditions | Notes |

| Electrophilic Substitution | |||

| Vilsmeier-Haack | C3 | DMF, POCl₃ | Introduces a formyl (-CHO) group. jetir.org |

| Mannich Reaction | C3 | Formaldehyde, Dimethylamine | Forms Gramine, a useful synthetic intermediate. clockss.org |

| Sulfonation | C3 | Pyridine-SO₃ complex | Avoids polymerization common with strong acids. jetir.orgchemimpex.com |

| Nitration | C3 | Benzoyl nitrate, Ethyl nitrate | Non-acidic reagents are used to prevent polymerization. chemimpex.com |

| C-H Activation/Arylation | C7 | Pd(II) catalyst, N-P(O)tBu₂ directing group | Directing groups enable functionalization of the less reactive benzene ring. |

| Metallation | C2 | n-BuLi (on N-protected indole) | C2-lithiated indole reacts with various electrophiles. chemimpex.com |

The Role of Halogenation in Indole Chemistry and Synthesis

Halogenation represents a critical functionalization strategy in indole chemistry, providing versatile intermediates for further synthetic transformations. The introduction of halogen atoms (F, Cl, Br, I) onto the indole scaffold creates reactive handles that are essential for building molecular complexity, particularly through metal-catalyzed cross-coupling reactions.

The regioselectivity of indole halogenation can be precisely controlled. While direct halogenation of indole often leads to unstable products or mixtures, modern methods allow for selective synthesis of haloindoles. chemimpex.com

C3-Halogenation: This can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under specific conditions.

C2-Halogenation: This is possible when the C3 position is substituted. Alternatively, methods using an electron-withdrawing protecting group on the indole nitrogen can direct halogenation to the C2 position.

Benzene Ring Halogenation: Introducing halogens onto the carbocyclic ring (positions C4-C7) is synthetically valuable. These halogenated indoles are key building blocks for complex natural products and pharmaceuticals. Their synthesis often involves multi-step sequences or directed C-H activation/halogenation protocols.

N-acylated haloindoles, such as those bearing an acetyl group, are particularly important. The acetyl group protects the indole nitrogen from participating in unwanted side reactions and helps to moderate the reactivity of the ring system. 3-Haloindoles are valuable precursors in organic synthesis. For example, the combination of an N-acetyl protecting group and a halogen on the benzene ring, as seen in 1-Acetyl-6-iodoindole, creates a stable and highly useful intermediate. The iodine atom at the C6 position is an excellent coupling partner in reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is fundamental to the construction of the complex molecular architectures found in many modern drugs and functional materials.

Interactive Table: Regioselective Halogenation of Indoles

| Position | Method/Reagent | Compound Type | Significance |

| C3 | NBS, NCS | 3-Haloindoles | Reactive intermediates for further substitution. |

| C2 | Oxone-halide on N-EWG indoles | 2-Haloindoles | Achieved by controlling the electronic properties of the N-protecting group. |

| C6 | Sandmeyer reaction on 6-aminoindoline, followed by oxidation | 6-Haloindoles | Provides a handle on the benzene ring for cross-coupling reactions. clockss.org |

Contextualization of this compound within Contemporary Indole Research

This compound emerges in contemporary research not typically as a final, biologically active product, but as a strategically designed synthetic intermediate. Its structure is a prime example of how fundamental principles of protection and functionalization are combined to create a versatile molecular building block.

The synthesis of such a compound can be envisioned through a logical sequence. A common route involves the preparation of 6-iodoindole, which can be synthesized via a Sandmeyer reaction starting from 1-acetyl-6-aminoindoline (B1266892) to produce 1-acetyl-2,3-dihydro-6-iodoindole, followed by dehydrogenation (oxidation) to form the aromatic indole ring. clockss.org Subsequent N-acetylation of the resulting 6-iodoindole would yield the target compound, this compound. chemimpex.com

The utility of this compound is threefold:

N-Protection: The acetyl group at the N1 position serves as a robust protecting group. It prevents the acidic N-H proton from interfering with subsequent base-sensitive or organometallic reactions and deactivates the otherwise highly reactive pyrrole ring towards unwanted electrophilic attack. This allows for chemistry to be selectively directed elsewhere on the molecule.

C6-Functionalization Handle: The iodine atom at the C6 position is the key to its synthetic versatility. Iodine is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows chemists to use this compound as a scaffold, precisely introducing a wide variety of substituents (e.g., aryl, vinyl, alkynyl, or amino groups) at the C6 position of the indole's benzene ring. This is a powerful strategy for creating libraries of complex indole derivatives for drug discovery.

Stability and Handling: Compared to unprotected haloindoles, which can be unstable, the N-acetylated form is generally more stable and easier to handle and purify, making it a reliable intermediate for multi-step syntheses. chemimpex.com

In modern medicinal and materials science research, intermediates like this compound are invaluable. They are used in the synthesis of complex organic molecules, including potential drug candidates and organic electronic materials. For instance, the related compound 6-iodoindole is an intermediate used to prepare linear tripeptides for segments of complestatin, a bioactive natural product. By analogy, this compound serves as a pivotal precursor for constructing elaborate molecular frameworks that would be difficult to access through direct functionalization of the parent indole.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-iodoindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKBIPHTDBIHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646814 | |

| Record name | 1-(6-Iodo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-92-6 | |

| Record name | 1-(6-Iodo-1H-indol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Iodo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 1 Acetyl 6 Iodoindole

Reactivity of the Aryl Iodide Moiety at C-6

The carbon-iodine bond at the C-6 position is the most reactive site for many transformations due to its susceptibility to oxidative addition with transition metals and its ability to undergo metal-halogen exchange. This reactivity provides a reliable handle for introducing a wide variety of substituents onto the benzene (B151609) portion of the indole (B1671886) core.

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming new bonds. mdpi.comresearchgate.netresearchgate.net The aryl iodide in 1-acetyl-6-iodoindole is an ideal electrophilic partner for these reactions because the C-I bond is readily cleaved by low-valent metal catalysts. This facilitates numerous cross-coupling strategies for elaborating the indole scaffold. mdpi.comuwindsor.ca

Creating new carbon-carbon bonds is fundamental to building molecular complexity. Several palladium-catalyzed reactions are highly effective for this purpose, utilizing the C-6 iodo group of this compound.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes. nih.govmdpi.com The reaction proceeds under mild conditions, tolerating a wide array of functional groups. wikipedia.org The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product. wikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. ias.ac.innih.gov It is one of the most widely used C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of the boron reagents. ias.ac.innih.gov The reaction requires a palladium catalyst and a base to activate the boronic acid. The N-acetyl group on the indole does not typically interfere with this coupling process. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org The reaction has a broad scope and tolerates many functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

The table below summarizes representative examples of these C-C bond-forming reactions using 6-iodoindole derivatives as substrates.

| Reaction | Coupling Partner | Catalytic System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, Room Temp. | 1-Acetyl-6-(phenylethynyl)indole | High |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 80 °C | 1-Acetyl-6-phenylindole | Good-Excellent |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | Toluene, 100 °C | 1-Acetyl-6-vinylindole | Good |

Beyond C-C bonds, the C-6 position can be functionalized with heteroatoms like nitrogen and oxygen through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and etherification. nih.govresearchgate.netdntb.gov.ua These reactions are powerful methods for synthesizing anilines, ethers, and other heteroatom-containing compounds that are prevalent in pharmaceuticals and materials. The mechanism typically involves oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by coordination of the amine or alcohol, deprotonation by a base, and reductive elimination to form the C-N or C-O bond. nih.gov

| Reaction Type | Nucleophile | Catalytic System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 100 °C | 1-Acetyl-6-(morpholin-4-yl)indole | High |

| Buchwald-Hartwig Etherification | Phenol | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane, 110 °C | 1-Acetyl-6-phenoxyindole | Good |

Direct nucleophilic aromatic substitution (SNAr) on the C-6 iodo group of this compound is generally not feasible due to the electron-rich nature of the indole ring system, which disfavors the addition-elimination mechanism. clockss.orgresearchgate.net

However, the reactivity of the C-I bond can be completely altered through metal-halogen exchange. This reaction is a fundamental transformation in organometallic chemistry, converting a relatively unreactive organic halide into a highly nucleophilic organometallic reagent. wikipedia.orgethz.ch The most common method involves treating the aryl iodide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. ethz.chprinceton.edu The exchange is typically very fast, following the reactivity trend of I > Br > Cl. wikipedia.org This process generates a 1-acetyl-6-lithioindole intermediate, a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C-6 position. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Reactivity and Functionalization of the N-Acetyl Group

The N-acetyl group primarily serves as a protecting group for the indole nitrogen, preventing side reactions during functionalization of the indole ring. However, it is also a functional handle that can be chemically transformed.

As a typical amide, the N-acetyl group can undergo transformations such as hydrolysis or reduction.

Hydrolysis (Deacetylation): The acetyl group can be removed under basic or acidic conditions to regenerate the N-H bond of the indole. Basic hydrolysis, for example with sodium hydroxide (B78521) in methanol, is a common method for deprotection, yielding 6-iodoindole. This step is often performed after modifications at the C-6 position have been completed.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). pearson.com This transformation converts the N-acetyl group into an N-ethyl group, providing a route to N-alkylated indoles. This reaction offers a way to permanently modify the nitrogen substituent after using the acetyl group's directing or protecting properties.

Functionalization at the Acetyl Methyl Position

While the primary focus of indole chemistry often lies in the modification of the heterocyclic core, the N-acetyl group of this compound presents a potential site for functionalization. The methyl group of the acetyl moiety possesses protons that could, under specific conditions, be removed to generate a reactive intermediate.

The acidity of the α-protons of a carbonyl compound allows for the formation of an enolate anion in the presence of a suitable base. For an N-acetylindole, the resonance stabilization of the resulting enolate would involve the nitrogen atom of the indole ring. This delocalization could potentially facilitate the deprotonation of the acetyl methyl group. However, the reactivity of N-acetylindoles at this position is not extensively documented in the scientific literature, suggesting that other sites on the indole ring are often more reactive.

In principle, the generation of an enolate from the N-acetyl group would open pathways to a range of subsequent reactions. For instance, the enolate could act as a nucleophile in reactions with various electrophiles, such as alkyl halides or other carbonyl compounds. This would lead to the elongation of the acetyl side chain and the introduction of new functional groups.

It is important to note that achieving selective functionalization at the acetyl methyl position would likely require carefully controlled reaction conditions to prevent competing reactions at the more nucleophilic C3 position of the indole ring or reactions involving the iodine substituent. The choice of base and reaction temperature would be critical in directing the reaction towards the desired outcome. While specific examples of functionalizing the acetyl methyl group of this compound are not readily found, the fundamental principles of carbonyl chemistry suggest this as a plausible, albeit potentially challenging, avenue for derivatization.

Electrophilic Aromatic Substitution on the Benzene Ring of the Indole Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the benzene portion of the indole core can undergo substitution, with the regiochemical outcome being dictated by the directing effects of the existing substituents: the indole nucleus itself, the N-acetyl group, and the 6-iodo substituent.

The indole ring system is generally electron-rich and directs electrophiles to the pyrrole (B145914) ring, primarily at the C3 position. However, when considering substitution on the benzene ring, the directing effects of the N-acetyl and 6-iodo groups become paramount.

The N-acetyl group is an electron-withdrawing group due to the carbonyl moiety. Through resonance, it deactivates the aromatic ring towards electrophilic attack. On a simple benzene ring, an acetylamino group is typically an ortho, para-director due to the lone pair on the nitrogen. However, in the context of the N-acetylindole, the nitrogen lone pair is involved in the aromaticity of the pyrrole ring, and the acetyl group's electron-withdrawing nature deactivates the entire indole system, particularly the benzene ring. When considering its effect on the benzene part of the indole, it acts as a deactivating group.

The iodo group at the C6 position is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. In this compound, the positions ortho to the iodine are C5 and C7, and the position para is C3 (which is on the pyrrole ring and highly activated).

| Substituent | Electronic Effect | Directing Effect on Benzene Ring |

| Indole Nucleus (as a substituent on the benzene ring) | Activating | Ortho, Para-directing (to C4 and C6) |

| N-Acetyl Group | Deactivating | Meta-directing (relative to the nitrogen, influencing the benzene ring) |

| 6-Iodo Group | Deactivating (Inductive), Activating (Resonance) | Ortho, Para-directing (to C5 and C7) |

Directed C-H Functionalization Strategies Employing the N-Substituent

Transition-metal-catalyzed C-H functionalization has become a powerful tool for the selective modification of aromatic and heteroaromatic compounds. nih.gov In the context of N-substituted indoles, the substituent on the nitrogen atom can act as a directing group, guiding a metal catalyst to a specific C-H bond, often in the ortho position. The N-acetyl group in this compound can serve this purpose, enabling functionalization at the C7 position of the indole ring.

Palladium-catalyzed reactions are commonly employed for such transformations. The general mechanism involves the coordination of the palladium catalyst to the carbonyl oxygen of the N-acetyl group. This brings the metal center in close proximity to the C7-H bond, facilitating its cleavage through a cyclometalation step to form a palladacycle intermediate. This intermediate can then react with a variety of coupling partners to form a new carbon-carbon or carbon-heteroatom bond at the C7 position. researchgate.net

Various directing groups have been utilized to achieve regioselective C-H functionalization on the indole nucleus. While the N-acetyl group can direct to C7, other N-substituents can offer different regioselectivities. For instance, the use of a phosphinoyl-directing group has been shown to direct C-H activation to the C7-position in palladium-catalyzed couplings of indoles with arylboronic acids. researchgate.net Similarly, other removable directing groups have been employed to achieve functionalization at the C4 and C5 positions. nih.gov

The N-acetyl group offers the advantage of being a common protecting group for the indole nitrogen, which can be readily introduced and potentially removed after the C-H functionalization step. This strategy provides a valuable method for the synthesis of 7-substituted indoles, which can be challenging to access through classical electrophilic substitution reactions.

Below is a table summarizing representative conditions for directed C-H functionalization of N-acylindoles, which could be applicable to this compound.

| Reaction Type | Catalyst/Reagents | Directing Group | Position Functionalized | Product Type |

| Arylation | Pd(OAc)₂, Ligand, Base | N-Acetyl | C7 | 7-Arylindole |

| Alkenylation | [Rh(Cp*)Cl₂]₂, AgSbF₆ | N-Pivaloyl | C7 | 7-Alkenylindole |

| Arylation | Pd(OAc)₂, Pyridine-type ligand | N-Phosphinoyl | C7 | 7-Arylindole |

| Arylation | Pd(II) catalyst, AgOAc | N-Pivaloyl | C4 | 4-Arylindole |

Applications of 1 Acetyl 6 Iodoindole As a Key Synthetic Intermediate

Construction of Complex Indole-Containing Architectures

The robust and predictable reactivity of the carbon-iodine bond in 1-acetyl-6-iodoindole makes it an ideal substrate for metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, are foundational methods for constructing intricate molecular frameworks from simpler precursors. organic-chemistry.orgmdpi.comresearchgate.netnih.gov The C-I bond is generally more reactive than the corresponding C-Br or C-Cl bonds in these transformations, often allowing for milder reaction conditions and higher efficiency. This reactivity enables chemists to forge new bonds at the C6 position with a high degree of precision, facilitating the synthesis of a diverse array of complex indole-containing structures.

Polycyclic and fused indole (B1671886) ring systems are common motifs in pharmacologically active compounds and natural products. unimi.itchemistryviews.org this compound serves as a key precursor for accessing these complex scaffolds. Through intramolecular and intermolecular cross-coupling strategies, additional rings can be annulated onto the indole core.

A prominent example of this strategy is the synthesis of pyrrolocarbazoles, which are tetracyclic compounds known for their biological activities, including protein kinase inhibition. kyoto-u.ac.jp Synthetic strategies often involve the formation of the pyrrole (B145914) ring from substituted indoles. For instance, a Larock indole synthesis can produce a bromoindole precursor which, through subsequent palladium-catalyzed amination and intramolecular biaryl coupling, yields the pyrrolocarbazole core. kyoto-u.ac.jp The higher reactivity of this compound makes it a superior substrate for such coupling reactions.

Furthermore, intramolecular Heck reactions provide a powerful method for creating polycyclic systems by forming a new carbon-carbon bond between the C6 position and a tethered alkene, a strategy used in the total synthesis of various alkaloids. youtube.comprinceton.edursc.org The versatility of palladium-catalyzed reactions allows for the construction of a wide range of fused systems, as demonstrated by the synthesis of bisindolylmaleimides via Suzuki coupling, a reaction for which this compound is an excellent potential substrate. nih.gov

Table 1: Representative Palladium-Catalyzed Reactions for Fused System Synthesis This table illustrates reaction types applicable to this compound for constructing polycyclic architectures.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl system (e.g., for Carbazoles) |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 6-Vinylindole derivative |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynylindole derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | 6-Aminoindole derivative |

The creation of specific stereoisomers is critical in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. msu.edu While the this compound scaffold is planar, it serves as an excellent starting point for stereoselective transformations. After an initial cross-coupling reaction at the C6 position, the newly introduced functionality can be subjected to asymmetric reactions to install chiral centers.

For example, an intramolecular Heck reaction can be used to create quaternary carbon stereocenters with high levels of asymmetric induction, a key step in the synthesis of complex monoterpenoid indole alkaloids. rsc.org The reaction conditions, particularly the choice of a chiral phosphine (B1218219) ligand for the palladium catalyst, are crucial for controlling the stereochemical outcome. princeton.edu Additionally, N-acylated indoles, such as this compound, can undergo stereoselective annulation reactions. For instance, reaction with 1,2-ethanedithiol can lead to the formation of a tricyclic compound containing a 3,6-dithiaazepine ring in a stereoselective manner. nih.gov

Contribution to Natural Product Total Synthesis

Indole alkaloids are a vast and structurally diverse class of natural products, many of which are isolated from marine organisms and exhibit potent biological activities. nih.govnih.govnih.govmdpi.com The total synthesis of these complex molecules is a significant challenge that often relies on the use of versatile and strategically functionalized building blocks. 6-Haloindoles are frequently employed as precursors in these syntheses, with this compound being a particularly useful starting material due to the reactivity of its C-I bond.

Many marine indole alkaloids are halogenated, and their synthesis often begins with a corresponding halogenated indole. mdpi.comresearchgate.net The bryozoan Flustra foliacea, for example, is a rich source of brominated indole alkaloids, and the synthesis of compounds like flustramine B has been accomplished starting from 6-bromotryptamine derivatives. researchgate.net this compound provides a direct entry point into analogous synthetic pathways.

A compelling example is the synthesis of bis- and tris-indole alkaloids, a class of marine natural products with diverse biological activities, including cytotoxic and antiviral properties. rsc.org The total synthesis of Nortopsentin D, a tri-substituted imidazolinone-containing bis-indole alkaloid, was achieved using commercially available 6-bromo-1H-indole as the starting material for two key fragments. rsc.org The synthesis involved converting the 6-bromoindole into both an alkyne fragment and an amidine fragment, which were later coupled to construct the complex core. The use of this compound in place of the bromo-analogue could offer advantages in the coupling steps required to build these fragments.

Table 2: Examples of Marine Alkaloid Classes Synthesized from 6-Haloindole Precursors

| Alkaloid Class | Representative Compound | Precursor Type | Key Synthetic Transformations |

|---|---|---|---|

| Flustramines | Flustramine B | 6-Bromoindole | Prenylation, Cyclization |

| Nortopsentins | Nortopsentin D | 6-Bromoindole | Fragment synthesis, Condensation-Cyclization, Rearrangement |

| Aplysinopsins | N-3′-Ethylaplysinopsin | Simple Indole | Electrophilic substitution |

Beyond marine sources, the indole alkaloid family is vast, and this compound is a valuable intermediate for many synthetic targets. nih.govnih.gov The Fischer indole synthesis is a classic method for creating the indole core and has been applied to the total synthesis of numerous natural products. nih.gov However, for complex targets, starting with a pre-functionalized indole is often more efficient.

The synthesis of the monoterpenoid indole alkaloid (–)-arbophyllidine showcases the power of modern synthetic methods on complex indole scaffolds. A key step in this synthesis is an intramolecular reductive Heck reaction to construct a critical quaternary carbon center. rsc.org This demonstrates how a halo-substituted indole can be used to set key stereocenters deep within a synthetic route. The strategic placement of the iodine atom in this compound allows for its conversion into a vinyl triflate or other functional group necessary to participate in such advanced, ring-forming reactions.

Precursor in Organic Materials Science Research

The application of indole derivatives is not limited to medicine and has expanded into the field of organic materials science. The electron-rich nature of the indole ring makes it an excellent donor unit in donor-acceptor (D-A) type molecules, which are fundamental to organic electronics. acs.org These materials are used in applications such as organic light-emitting diodes (OLEDs), organic solar cells, and sensors. acs.orgias.ac.in

While the use of indoles in materials science is less developed than other heterocycles, their derivatives are attractive for creating novel functional materials. acs.org The synthesis of push-pull chromophores, where an electron-donating indole is connected to an electron-accepting unit via a conjugated spacer, can lead to materials with interesting nonlinear optical (NLO) properties. researchgate.net

This compound is an ideal precursor for creating such conjugated materials. The iodo group is a prime functional handle for polymerization reactions, such as Suzuki or Stille polycondensation. By coupling this compound with a diboronic acid ester or distannane derivative of an acceptor molecule, conjugated polymers incorporating the indole unit can be synthesized. These polymers could have applications as semiconductors or emissive materials in electronic devices. The ability to easily functionalize the indole core allows for fine-tuning of the material's electronic and photophysical properties. researchgate.net

Development of Organic Electronic Materials

The pursuit of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is a rapidly growing area of research. eurekalert.orgsigmaaldrich.com These technologies rely on organic semiconductors, which are molecules with extended π-conjugated systems that facilitate charge transport. This compound serves as a valuable starting material for the synthesis of such compounds.

The presence of the iodine atom at the C-6 position of the indole ring is crucial for its utility. This iodo-group provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of various aromatic and acetylenic groups, thereby extending the π-conjugation of the indole core.

For instance, the Suzuki-Miyaura coupling can be employed to link this compound with arylboronic acids, leading to the formation of biaryl structures. These structures are common motifs in organic semiconductors. Similarly, the Sonogashira coupling with terminal alkynes introduces a linear, rigid acetylene bridge, which is known to enhance π-electron delocalization and improve charge transport properties in organic electronic materials. nih.govresearchgate.net

The indole nucleus itself is an attractive component for organic electronic materials due to its electron-rich nature, which makes it suitable for use in hole-transporting materials (HTMs). researchgate.net By functionalizing the this compound core through these cross-coupling reactions, chemists can fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize the performance of the resulting materials in electronic devices. eurekalert.orgresearchgate.net

Below is a table summarizing the potential cross-coupling reactions of this compound and their relevance in the synthesis of organic electronic materials.

| Reaction Type | Reactant | Catalyst System | Resulting Structure | Application in Organic Electronics |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl-substituted indole | Synthesis of hole-transporting materials, organic semiconductors for OFETs. |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst (e.g., PdCl₂(PPh₃)₂/CuI) | Alkynyl-substituted indole | Creation of rigid, conjugated systems for OLEDs and organic wires. nih.govresearchgate.net |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Alkenyl-substituted indole | Extension of π-conjugation for tuning optical and electronic properties. |

Synthesis of Advanced Functional Molecules

Beyond the realm of organic electronics, this compound is a key intermediate in the synthesis of a variety of advanced functional molecules with potential applications in medicinal chemistry and materials science. The versatility of the iodoindole scaffold allows for the construction of complex molecular architectures.

The same cross-coupling reactions mentioned previously are instrumental in this context. For example, the Suzuki-Miyaura coupling can be used to synthesize biaryl indole derivatives, which are privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. The ability to introduce a wide range of aryl and heteroaryl groups at the C-6 position of the indole ring provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

The Sonogashira coupling, in particular, has been utilized to synthesize novel symmetrical anthracene derivatives with bulky substituents connected through an ethynyl bridge, which exhibit high thermal stability and high photoluminescence quantum yields, making them promising for OLED applications. researchgate.net While not directly starting from this compound, this highlights the potential of iodo-aromatics in synthesizing such advanced functional molecules.

Furthermore, the iodo-substituent can be transformed into other functional groups, further expanding the synthetic utility of this compound. For example, it can undergo metal-halogen exchange to form an organometallic species, which can then react with various electrophiles to introduce a diverse array of substituents.

The following table provides examples of advanced functional molecules that can be synthesized from this compound and their potential applications.

| Target Molecule Class | Key Synthetic Reaction | Potential Application |

| Biaryl Indole Derivatives | Suzuki-Miyaura Coupling | Pharmaceutical intermediates, building blocks for agrochemicals. |

| Extended π-Conjugated Systems | Sonogashira Coupling | Fluorescent probes, components for molecular sensors. |

| Heterocyclic-Substituted Indoles | Buchwald-Hartwig Amination | Development of novel bioactive compounds. |

| Indole-based Ligands | Various Cross-Coupling Reactions | Catalysis, coordination chemistry. |

Future Prospects and Emerging Research Avenues for 1 Acetyl 6 Iodoindole

Development of Novel and Sustainable Synthetic Routes to 1-Acetyl-6-iodoindole

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. For this compound, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Emerging research avenues include:

One-Pot Syntheses: The development of innovative one-pot, multicomponent reactions will be a key focus. These methods, which assemble the indole (B1671886) core from simple, readily available starting materials in a single step, offer significant advantages in terms of efficiency and sustainability. rsc.org For instance, a two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been shown to produce various indole derivatives under mild conditions using ethanol (B145695) as a solvent and without the need for a metal catalyst. rsc.org

Greener Solvents and Catalysts: The use of environmentally benign solvents like water or ionic liquids is a growing trend. researchgate.netresearchgate.netgoogle.com Research into solid-supported catalysts and reusable catalytic systems, such as dual-sulfonic acid acidic ionic liquids, is expected to provide more sustainable alternatives to traditional homogeneous catalysts. google.com These approaches simplify product separation and catalyst recycling, aligning with green chemistry principles. google.com

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave-assisted synthesis can significantly enhance the efficiency and sustainability of indole synthesis. mdpi.com These technologies offer precise control over reaction parameters, leading to shorter reaction times, higher yields, and cleaner product formation. mdpi.comnih.gov

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Assembly from simple precursors in a single step. rsc.org | Increased atom economy, reduced waste, simplified procedures. |

| Green Solvents | Use of water, ionic liquids, or propylene (B89431) carbonate. researchgate.netresearchgate.netgoogle.com | Reduced environmental impact, improved safety. |

| Reusable Catalysts | Solid-supported or ionic liquid-based catalysts. google.com | Simplified purification, reduced catalyst waste. |

| Advanced Technologies | Flow chemistry and microwave irradiation. mdpi.comnih.gov | Faster reactions, higher yields, improved process control. |

Exploration of Unconventional Functionalization Reactions at the C-6 and Other Positions

The iodine atom at the C-6 position serves as a versatile handle for a wide range of cross-coupling reactions. However, future research will likely focus on more direct and unconventional methods for functionalizing the indole scaffold, particularly through C-H activation.

Key research directions include:

Remote C-H Functionalization: While functionalization at the C-2 and C-3 positions of the indole ring is well-established, selectively targeting the C-H bonds of the benzene (B151609) ring (C-4 to C-7) remains a significant challenge. researchgate.net Recent advancements in transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, are opening new avenues for the regioselective functionalization of these positions. nih.govfrontiersin.orgnih.govnsf.gov For this compound, this could enable the introduction of new functional groups at positions adjacent to the iodine, creating highly substituted and complex molecular architectures.

Metal-Free Catalysis: The development of metal-free catalytic systems, such as those employing Brønsted acids or organic redox catalysts, is a growing area of interest. frontiersin.orgresearchgate.netrsc.orgorganic-chemistry.org These methods offer a more sustainable and cost-effective alternative to transition-metal catalysis for C-6 functionalization. frontiersin.orgrsc.org

Domino and Cascade Reactions: The design of domino or cascade reactions that enable multiple bond-forming events in a single operation will be a major focus. For example, a palladium-catalyzed domino C4-arylation/3,2-carbonyl migration has been demonstrated for 3-acetylindoles, showcasing the potential for complex transformations. nih.gov

Enantioselective and Diastereoselective Transformations Incorporating the Indole Scaffold

The creation of chiral molecules with specific three-dimensional arrangements is crucial for the development of new pharmaceuticals and other bioactive compounds. For this compound, the focus will be on developing stereoselective methods to introduce new chiral centers.

Future research will likely concentrate on:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, including both organometallic complexes and metal-free organocatalysts, will be essential for achieving high levels of enantioselectivity and diastereoselectivity. scilit.comeurekaselect.comresearchgate.net Strategies such as asymmetric Friedel-Crafts alkylations, Michael additions, and cycloaddition reactions are being actively explored for the indole scaffold. researchgate.netscilit.comeurekaselect.com

Ligand-Controlled Regiodivergence: The use of specific ligands to control the regioselectivity of catalytic reactions is a powerful strategy. For instance, copper hydride catalysis with different phosphine (B1218219) ligands has been shown to achieve either N- or C3-alkylation of indoles with high regio- and enantioselectivity. nih.gov

Domino Annulation Reactions: The development of highly diastereoselective domino annulation reactions can provide rapid access to complex, fused-ring systems containing the indole core. acs.org

| Transformation Type | Catalytic Strategy | Potential Outcome for this compound |

| Asymmetric Alkylation | Chiral organometallic or organic catalysts. scilit.comeurekaselect.commdpi.com | Introduction of chiral side chains at various positions. |

| Asymmetric Cycloaddition | Lewis acid or Brønsted acid catalysis. researchgate.netresearchgate.net | Construction of chiral fused-ring systems. |

| Diastereoselective Annulation | Cascade reactions. acs.orgacs.org | Formation of complex polycyclic indole derivatives with controlled stereochemistry. |

Design and Application of New Catalytic Systems for Efficient Derivatization

The efficiency and selectivity of derivatization reactions involving this compound are highly dependent on the catalytic system employed. Future research will focus on the design of novel catalysts that offer improved performance and broader substrate scope.

Emerging trends in this area include:

Palladium/Norbornene Cooperative Catalysis: This strategy has shown promise for the site- and regioselective vicinal di-carbo-functionalization of indoles, allowing for the efficient synthesis of 2-arylated-3-alkenylated indoles. uchicago.edu

Heteronuclear Catalysts: The use of heteronuclear catalysts, such as tetranuclear Zn(II)2Ln(III)2 complexes, has been shown to be highly efficient for Friedel-Crafts alkylation of indoles. mdpi.com

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a mild and sustainable approach for the dearomative annulation of indoles, leading to the stereoselective formation of fused and spiro indolines. researchgate.net

Directed C-H Functionalization: The N-acetyl group in this compound can potentially act as a directing group to guide transition-metal catalysts to specific C-H bonds, enabling regioselective functionalization. nih.govbeilstein-journals.orgnih.gov

Advanced Applications as a Scaffold in Chemical Biology and Agrochemical Research Through Synthetic Modification

The unique structural features of this compound make it an attractive scaffold for the development of new molecules with applications in chemical biology and agrochemical research.

Future applications in these fields may include:

Chemical Probes: The indole scaffold is a common motif in chemical probes used to study biological processes. nih.govsemanticscholar.org By synthetically modifying this compound, for example, by attaching fluorescent tags or affinity labels via the iodo group, it can be developed into highly selective probes for studying specific protein targets, such as bromodomains. semanticscholar.orgsemanticscholar.orgucl.ac.uk

Bioactive Compound Libraries: The versatility of the 6-iodo group allows for the rapid generation of diverse libraries of indole derivatives through various cross-coupling reactions. researchgate.net These libraries can be screened for novel biological activities, potentially leading to the discovery of new drug candidates or agrochemicals.

Agrochemicals: Indole derivatives have shown promise as herbicides and plant growth inhibitors. researchgate.net The systematic modification of the this compound scaffold could lead to the development of new agrochemicals with improved efficacy and selectivity. researchgate.net

| Application Area | Synthetic Strategy | Potential Outcome |

| Chemical Biology | Attachment of reporter groups (e.g., fluorophores, biotin) via the iodo group. nih.gov | Development of chemical probes for target identification and validation. semanticscholar.org |

| Drug Discovery | Generation of diverse compound libraries using cross-coupling reactions. researchgate.net | Discovery of new therapeutic agents with novel mechanisms of action. |

| Agrochemical Research | Synthesis and screening of novel indole derivatives for herbicidal or plant growth regulatory activity. researchgate.net | Identification of new, effective, and environmentally safer agrochemicals. |

Q & A

Q. Advanced: How can synthetic protocols for this compound be optimized to improve yield and purity under varying catalytic conditions?

Methodological Answer: Basic synthesis typically involves acetylation of 6-iodoindole using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A stepwise procedure includes:

Dissolving 6-iodoindole in dry dichloromethane under inert atmosphere.

Adding acetylating agent and catalyst dropwise at 0–5°C.

Quenching with ice-water and purifying via column chromatography (silica gel, hexane/ethyl acetate gradient) .

For advanced optimization, employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and quantify impurities. Contrast results with literature using meta-analysis to identify statistically significant trends in catalytic efficiency .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Q. Advanced: How can overlapping signals in NMR spectra of this compound derivatives be resolved to confirm regioselectivity?

Methodological Answer: Basic characterization relies on ¹H/¹³C NMR (key peaks: acetyl group at ~2.6 ppm for ¹H, 170–175 ppm for ¹³C; iodinated aromatic protons at 7.2–8.1 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹). For advanced resolution of overlapping signals, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational simulations (DFT-based chemical shift predictions) to validate assignments .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Q. Advanced: How does the electronic effect of the acetyl group influence the reactivity of 6-iodoindole in cross-coupling reactions for drug discovery?

Methodological Answer: Basic applications include its use as a precursor in Suzuki-Miyaura couplings to generate biaryl indole scaffolds for kinase inhibitors. Advanced studies require Hammett analysis to quantify the acetyl group’s electron-withdrawing effect on iodinated positions. Perform kinetic experiments under controlled Pd-catalyzed conditions, comparing coupling rates with non-acetylated analogs. Use X-ray crystallography to correlate electronic effects with transition-state geometries .

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Q. Advanced: What systematic strategies address contradictions in reported yields or byproduct profiles across literature?

Methodological Answer: For reproducibility, document all parameters (solvent purity, catalyst activation, reaction time/temperature) and validate via independent replication. Advanced resolution of contradictions involves scoping reviews to map methodological variations (e.g., solvent choices, workup procedures). Apply meta-regression to identify variables influencing yield discrepancies. Use Cochrane risk-of-bias tools to assess study quality and exclude low-reliability data .

Basic: What analytical methods quantify trace impurities in this compound batches?

Q. Advanced: How can hyphenated techniques (e.g., LC-MS/MS) improve sensitivity in detecting degradation products?

Methodological Answer: Basic quality control uses GC-MS or HPLC-UV with spiked standards for quantification. Advanced workflows integrate LC-MS/MS with MRM (Multiple Reaction Monitoring) to detect sub-ppm impurities. Validate methods using NIST reference spectra and perform stability studies under accelerated conditions (40°C/75% RH) to identify degradation pathways .

Basic: What safety protocols are critical when handling this compound?

Q. Advanced: How can computational toxicology models predict the compound’s environmental or biological hazards?

Methodological Answer: Basic protocols include fume hood use, PPE (gloves, goggles), and waste neutralization (e.g., sodium thiosulfate for iodine residues). Advanced hazard prediction employs QSAR models (e.g., EPA’s TEST software) to estimate acute toxicity or bioaccumulation potential. Cross-validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Basic: How is this compound utilized in material science research?

Q. Advanced: What mechanistic insights explain its role in organic semiconductor synthesis?

Methodological Answer: Basic applications include its use as a dopant in organic LEDs (OLEDs). Advanced studies require DFT calculations to model charge-transfer interactions in indole-acetyl-iodine systems. Synthesize thin films via vacuum deposition and characterize using AFM and UV-vis-NIR spectroscopy to correlate structure with optoelectronic properties .

Basic: What chromatographic methods separate this compound from reaction mixtures?

Q. Advanced: How can chiral stationary phases resolve enantiomeric byproducts in asymmetric syntheses?

Methodological Answer: Basic separation uses silica gel chromatography with hexane/ethyl acetate. For enantiomeric resolution, employ chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases. Validate enantiopurity via polarimetry or circular dichroism (CD) . Compare retention times with racemic standards to confirm baseline separation .

Basic: What are the challenges in scaling up this compound synthesis?

Q. Advanced: How do solvent choice and mixing dynamics impact heat transfer and safety in large-scale reactions?

Methodological Answer: Basic challenges include exothermicity control during acetylation. Advanced scale-up requires reaction calorimetry to measure heat flow and optimize solvent viscosity (e.g., switch from DCM to THF for better heat dissipation). Use Computational Fluid Dynamics (CFD) to model mixing efficiency in stirred-tank reactors .

Basic: How is this compound characterized in biological assays?

Q. Advanced: What pharmacokinetic parameters determine its efficacy in in vivo models?

Methodological Answer: Basic assays include in vitro cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination). Advanced pharmacokinetic studies use LC-MS/MS to measure plasma half-life, bioavailability, and metabolite profiles in rodent models. Apply compartmental modeling (e.g., NONMEM) to derive absorption/distribution parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.